molecular formula C16H19F3N2O2 B4934091 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4934091
M. Wt: 328.33 g/mol
InChI Key: ZZSKFIJMHCUPDS-UHFFFAOYSA-N
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Description

5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to act as a cyclooxygenase (COX) inhibitor, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX, this compound can reduce the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, this compound has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It has also been extensively studied, and its pharmacological activities are well-documented. However, this compound has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of new drugs based on this compound. Due to its pharmacological activities, it has the potential to be used in the treatment of various diseases. Another area of research is the elucidation of its mechanism of action. Understanding how this compound works can provide insights into the development of new drugs with similar pharmacological activities. Additionally, the study of its biochemical and physiological effects can lead to the discovery of new pathways and targets for drug development.

Synthesis Methods

The synthesis of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of tert-butyl hydrazine with phenylacetyl chloride, followed by the reaction with trifluoroacetic anhydride. The resulting compound is then subjected to catalytic hydrogenation to obtain the final product. This synthesis method has been reported in various scientific journals, and it has been shown to provide high yields of the compound.

Scientific Research Applications

5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to exhibit antitumor and anticonvulsant activities. Due to these properties, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, epilepsy, and inflammation.

Properties

IUPAC Name

1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c1-14(2,3)15(23)10-12(16(17,18)19)20-21(15)13(22)9-11-7-5-4-6-8-11/h4-8,23H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKFIJMHCUPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)CC2=CC=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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